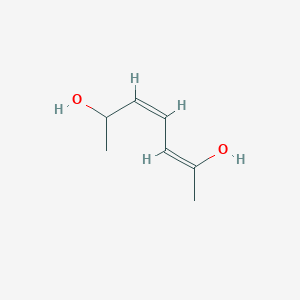

(2Z,4Z)-Hepta-2,4-diene-2,6-diol

説明

(2Z,4Z)-Hepta-2,4-diene-2,6-diol is a conjugated dienol characterized by two hydroxyl groups at positions 2 and 6 and double bonds at positions 2 and 4 in the Z-configuration. For instance, (2E,4Z)-Hepta-2,4-diene-2,6-diol, a stereoisomer, shares similar functional groups but differs in geometry, which may alter its physical and biological properties .

特性

CAS番号 |

102605-91-4 |

|---|---|

分子式 |

C7H12O2 |

分子量 |

128.17 g/mol |

IUPAC名 |

(2Z,4Z)-hepta-2,4-diene-2,6-diol |

InChI |

InChI=1S/C7H12O2/c1-6(8)4-3-5-7(2)9/h3-6,8-9H,1-2H3/b4-3-,7-5- |

InChIキー |

RGHYWMFALZHNSF-MRWCJKGFSA-N |

SMILES |

CC(C=CC=C(C)O)O |

異性体SMILES |

CC(/C=C\C=C(\C)/O)O |

正規SMILES |

CC(C=CC=C(C)O)O |

同義語 |

2,4-Heptadiene-2,6-diol, (Z,Z)- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons between (2Z,4Z)-Hepta-2,4-diene-2,6-diol and related compounds, including stereoisomers, aldehydes, and carboxylic acid derivatives:

Stereochemical and Functional Group Comparisons

- Functional Groups : The diol’s hydroxyl groups enable stronger hydrogen bonding compared to the aldehyde or carboxylic acid analogs. This may enhance solubility in polar solvents but reduce membrane permeability .

準備方法

Reduction of Diester Precursors

The most well-documented route to (2Z,4Z)-configured diene diols involves the reduction of corresponding diesters. For example, dimethyl (2Z,4Z)-hexa-2,4-diene-1,6-dioate is reduced to (2Z,4Z)-hexa-2,4-diene-1,6-diol using DIBAL-H in anhydrous dichloromethane (DCM) or toluene, yielding 79% of the diol after recrystallization . While this method is specific to a six-carbon chain, analogous approaches for hepta-2,4-diene-2,6-diol would require elongation of the carbon backbone, likely through homologation of the diester precursor.

Critical parameters for successful reduction include:

-

Solvent choice : Benzene and DCM minimize side reactions compared to tetrahydrofuran (THF), which promotes over-reduction .

-

Stoichiometry : A 4:1 molar ratio of DIBAL-H to diester ensures complete conversion without generating alkane byproducts .

-

Work-up protocol : Gradual methanol quenching followed by Celite filtration prevents aluminum salt contamination, preserving diol purity .

Alternative Reducing Agents: Lithium Aluminium Hydride (LAH)

LAH in benzene reduces dimethyl (2Z,4Z)-hexa-2,4-diene-1,6-dioate to the corresponding diol in 63% yield, albeit with stricter anhydrous requirements . In contrast, LAH in THF produces partial over-reduction byproducts (30% yield), characterized by mixed alkene/alkane NMR signals . This solvent dependency highlights the sensitivity of conjugated dienes to Lewis acid strength, suggesting that hepta-2,4-diene-2,6-diol synthesis would require similarly controlled conditions to avoid saturation or isomerization.

Conversion to Dibromide Intermediates

Phosphorus tribromide (PBr₃) in diethyl ether converts diols to dibromides at 0°C, enabling downstream cross-coupling reactions. For hexa-2,4-diene-1,6-diol, this yields 1,6-dibromohexa-2,4-diene in moderate yields (40-60%), though decomposition occurs within weeks even at -20°C . Applied to hepta-2,4-diene-2,6-diol, this method would facilitate access to stannanes or Grignard reagents for transition metal-catalyzed reactions .

Comparative Data on Reduction Methods

Table 1 summarizes key results from hexa-2,4-diene-1,6-diol synthesis, providing benchmarks for hepta-2,4-diene-2,6-diol optimization.

| Reducing Agent | Solvent | Yield (%) | Byproducts Observed? | Reference |

|---|---|---|---|---|

| DIBAL-H | DCM | 79 | None | |

| LAH | Benzene | 63 | None | |

| LAH | THF | 14 | Partial over-reduction |

Challenges in Hepta-2,4-diene-2,6-diol Synthesis

While no direct synthesis of (2Z,4Z)-hepta-2,4-diene-2,6-diol is documented, extrapolation from hexa-2,4-diene-1,6-diol data suggests:

-

Precursor design : A seven-carbon diester (e.g., dimethyl (2Z,4Z)-hepta-2,4-diene-2,6-dioate) must be synthesized via oxidation of a catechol derivative, analogous to lead tetraacetate-mediated oxidations .

-

Steric effects : The 2,6-diol configuration may necessitate orthogonal protecting groups (e.g., silyl ethers) to prevent intramolecular cyclization during reduction .

-

Chromatography : Alumina columns with ether-methanol gradients effectively separate diols from diester starting materials .

Patent-Based Insights

A Korean patent (KR101728178B1) lists hepta-2,4-diene-2,6-diol as an intermediate in resorcinol sulfide production but omits synthetic details . Cross-referencing with academic methods suggests that oxidation of a substituted resorcinol precursor followed by dihydroxylation could generate the target compound, though this remains speculative without experimental verification .

Q & A

Q. Table 1: Predicted Biological Activities of Selected Metabolites

| Compound | Predicted Activity | Probability | Reference |

|---|---|---|---|

| This compound | Anti-inflammatory | >0.8 | |

| β-ionone | Antineoplastic | 0.85 |

Advanced: How to resolve contradictions in reported biological activities of this compound?

Answer:

Contradictions may arise due to:

- Purity Variability: Validate compound purity via HPLC (>95%) and NMR.

- Assay Conditions: Standardize cell lines (e.g., RAW 264.7 for inflammation) and dose ranges.

- Stereochemical Sensitivity: Compare activities of Z,Z vs. E,E isomers using chiral separation.

- Meta-Analysis: Pool data from multiple studies (e.g., QSAR predictions vs. in vitro results) to identify outliers .

Advanced: How does stereochemistry influence the biological activity of hepta-diene-diol derivatives?

Answer:

- Z vs. E Isomerism: Z-configuration enhances planarity and hydrogen-bonding capacity, potentially increasing receptor binding. For example, (2Z,4Z)-isomers may exhibit higher anti-inflammatory activity than (2E,4E) forms.

- Experimental Validation: Use molecular docking to simulate interactions with targets (e.g., COX-2). Pair with in vitro assays (e.g., TNF-α inhibition) .

- Chiral Analysis: Resolve enantiomers via chiral HPLC (e.g., Chiralpak IG column) to isolate bioactive stereoisomers.

Advanced: What experimental approaches analyze the stability of conjugated diene diols under varying conditions?

Answer:

- Accelerated Stability Testing: Expose the compound to pH 3–9 buffers, UV light, and 40–60°C. Monitor degradation via HPLC-MS.

- Degradation Product Identification: Use MS/MS to characterize oxidation products (e.g., epoxides or carbonyl derivatives).

- Kinetic Modeling: Calculate degradation rate constants (k) and half-life (t₁/₂) under each condition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。